molecular formula C9H9N3O B8489886 5-Acetyl-2-amino-3-cyano-6-methyl-pyridine CAS No. 121348-14-9

5-Acetyl-2-amino-3-cyano-6-methyl-pyridine

Cat. No. B8489886
Key on ui cas rn: 121348-14-9
M. Wt: 175.19 g/mol
InChI Key: VCAMBBWDULIODX-UHFFFAOYSA-N
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Patent
US04920136

Procedure details

40 g (0.21 mol) of 5-acetyl-2-chloro-3-cyano-6-methyl-pyridine are dissolved in 800 ml of tetrahydrofuran, 200 ml of concentrated aqueous NH3 solution are added, and the mixture is heated at 80° C. in a stirred autoclave for two hours. After cooling, the mixture is concentrated and filtered, and the filter cake is extracted by boiling in acetonitrile and is filtered with suction.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([C:12]#[N:13])[C:7](Cl)=[N:8][C:9]=1[CH3:10])(=[O:3])[CH3:2].[NH3:14]>O1CCCC1>[C:1]([C:4]1[CH:5]=[C:6]([C:12]#[N:13])[C:7]([NH2:14])=[N:8][C:9]=1[CH3:10])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C(=NC1C)Cl)C#N
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the filter cake is extracted
FILTRATION
Type
FILTRATION
Details
is filtered with suction

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C=1C=C(C(=NC1C)N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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